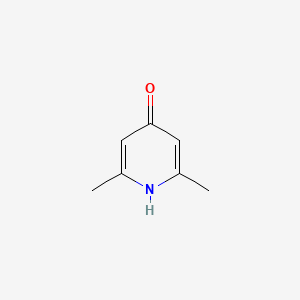

2,6-Dimethyl-4-Hydroxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111932. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-7(9)4-6(2)8-5/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAFLUMTYHBEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929234 | |

| Record name | 2,6-Dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13603-44-6, 7516-31-6 | |

| Record name | 2,6-Dimethyl-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13603-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyridinone, 2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007516316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-4-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013603446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13603-44-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylpyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYL-4-PYRIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92JKJ9S198 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethyl-4-Hydroxypyridine

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2,6-Dimethyl-4-Hydroxypyridine (CAS No: 13603-44-6), a heterocyclic organic compound of significant interest in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its molecular structure, tautomerism, and key physicochemical parameters. The guide synthesizes data from various sources to present a thorough understanding of its melting point, boiling point, solubility, spectral characteristics, and acidity, supported by experimental protocols and theoretical insights.

Introduction and Molecular Structure

This compound, also known by its synonyms 2,6-Dimethyl-4-pyridinol and 4-Hydroxy-2,6-lutidine, is a substituted pyridine derivative with the molecular formula C₇H₉NO.[1][2] Its molecular weight is approximately 123.15 g/mol .[1] The core structure consists of a pyridine ring with methyl groups at the 2 and 6 positions and a hydroxyl group at the 4-position. This substitution pattern significantly influences its chemical behavior and physical properties.

A critical aspect of this compound's chemistry is its existence in tautomeric forms: the pyridinol form and the pyridone form (2,6-dimethyl-1H-pyridin-4-one).[3][4] The equilibrium between these two tautomers is influenced by the solvent environment.[4][5] In the solid state and in polar solvents, the pyridone form is generally more stable.[3][4] This tautomerism is a crucial consideration when interpreting spectral data and predicting reactivity.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties: A Quantitative Overview

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, purification, and application in various chemical processes.

| Property | Value | Source(s) |

| Appearance | White to off-white or pale yellow crystalline solid | [2][6] |

| Melting Point | 228-233 °C | [6] |

| Boiling Point | ~351 °C at 760 mmHg (Predicted) | |

| Density | ~1.013 g/cm³ | |

| Flash Point | ~93.1 °C | |

| Vapor Pressure | ~0.251 mmHg at 25 °C | |

| Refractive Index | ~1.501-1.503 | |

| pKa | Not explicitly found for this compound. The related compound, 2,6-lutidine, has a pKa of its conjugate acid of approximately 6.7.[7][8] This suggests that this compound is a moderately weak base. | |

| Solubility | Soluble in water and organic solvents such as DMSO and methanol.[2] |

Spectroscopic Profile

The spectroscopic data provides a detailed fingerprint of the molecule, confirming its structure and offering insights into its electronic and vibrational states.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. In a dimethyl sulfoxide (DMSO) solution, this compound exhibits a primary absorption maximum (λmax) at approximately 267 nm.[6] This absorption is attributed to a π→π* electronic transition within the aromatic system.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound shows a strong absorption band around 3427 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group in the pyridinol tautomer.[6] An additional band may be observed at approximately 3144 cm⁻¹, corresponding to the N-H stretching vibration of the pyridone tautomer, providing evidence for the tautomeric equilibrium in the sample.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: In a deuterated dimethyl sulfoxide (DMSO-d₆) solution, the aromatic protons of the pyridine ring appear as a sharp singlet at approximately δ 7.57 ppm.[6] This is consistent with the symmetrical substitution of the ring.

-

¹³C NMR: The ¹³C NMR spectrum in deuterated chloroform (CDCl₃) shows a signal for the methyl carbons at approximately δ 19.6 ppm.[6] A key diagnostic peak for the pyridone tautomer appears at around δ 167.6 ppm, corresponding to the carbonyl carbon (C=O).[6] The aromatic carbons resonate in the region of δ 140-150 ppm.[6]

Experimental Protocols

This section outlines standardized methodologies for the determination of key physical properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Finely grind a small amount of this compound using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[9][10][11]

Caption: Workflow for melting point determination.

Solubility Determination (Qualitative)

Principle: "Like dissolves like." The solubility of a compound in a particular solvent depends on the polarity of both the solute and the solvent.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Spatula

-

Pipettes

Procedure:

-

Sample Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent (e.g., water, ethanol, DMSO) to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 1-2 minutes.

-

Observation: Visually inspect the solution. If the solid has completely dissolved, it is considered soluble. If a significant amount of solid remains, it is sparingly soluble or insoluble. For more quantitative results, a shake-flask method followed by analytical quantification (e.g., HPLC) is recommended.[12][13][14][15]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is important to work in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The physical properties of this compound are well-defined, making it a manageable compound for laboratory and industrial applications. Its high melting point indicates strong intermolecular forces in the solid state, likely due to hydrogen bonding facilitated by the pyridone tautomer. The spectroscopic data provides a clear structural fingerprint, with the tautomeric equilibrium being a key feature to consider during analysis. The provided experimental protocols offer a foundation for the consistent and accurate determination of its physical characteristics. Further research to obtain a precise pKa value and quantitative solubility data in various solvents would be beneficial for a more complete understanding of this versatile molecule.

References

-

PubChem. (n.d.). 2,6-Lutidine. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Melting point determination. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

University of Babylon. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

University of Technology, Iraq. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Defense Technical Information Center. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Lutidine. Retrieved from [Link]

-

ResearchGate. (2025, August 6). INFRARED SPECTRA OF 2,6-DIMETHYL-4-PYRONE COMPLEXES. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations:. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000087). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). INFRARED SPECTRA OF 2,6-DIMETHYL-4-PYRONE COMPLEXES. Retrieved from [Link]

-

Schlegel Group - Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Sciencemadness.org. (2016, July 12). Tautomers of substituted Pyridines. Retrieved from [Link]

Sources

- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. CAS 13603-44-6: 2,6-Dimethyl-4-pyridinol | CymitQuimica [cymitquimica.com]

- 3. This compound | 13603-44-6 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 6. Buy this compound | 7516-31-6 [smolecule.com]

- 7. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to 2,6-Dimethyl-4-Hydroxypyridine (CAS: 13603-44-6): A Versatile Scaffold in Modern Chemistry

This guide offers a comprehensive technical overview of 2,6-Dimethyl-4-Hydroxypyridine, a heterocyclic compound of significant interest to researchers in organic synthesis and drug development. We will delve into its fundamental properties, synthesis, characterization, and applications, providing insights grounded in established scientific principles and methodologies.

Core Concepts: Structure and Tautomerism

This compound (also known as 2,6-Dimethyl-4-pyridinol) is an aromatic organic compound belonging to the pyridine family.[1] Its structure is characterized by a pyridine ring substituted with two methyl groups at the 2 and 6 positions and a hydroxyl group at the 4-position.[1] This substitution pattern imparts unique electronic properties and steric influences that are central to its reactivity and utility.

A critical feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form, in this case, 2,6-dimethyl-1H-pyridin-4-one.[2][3] The pyridone tautomer is often more stable, particularly in the solid state and in polar solvents, due to the formation of a strong carbonyl group and the potential for intermolecular hydrogen bonding.[2][4] This equilibrium is a pivotal consideration in its reaction mechanisms and biological interactions.

Caption: Tautomeric equilibrium of the title compound.

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to verifying the identity and purity of a compound. The properties of this compound are well-documented across various analytical techniques.

Physical and Chemical Properties

The key identifiers and physical properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 13603-44-6 | [5][6] |

| Molecular Formula | C₇H₉NO | [7][][9] |

| Molecular Weight | 123.15 - 123.16 g/mol | [7][][9] |

| Appearance | White to off-white or pale yellow crystalline powder/solid. | [5][7][10] |

| Melting Point | 228-233 °C | [5][6][7] |

| IUPAC Name | 2,6-dimethyl-1H-pyridin-4-one or 2,6-dimethylpyridin-4-ol | [2][7] |

| Solubility | Soluble in water and organic solvents. | [1] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis provides an unambiguous fingerprint of the molecule. The symmetrical nature of the 2,6-dimethyl substitution simplifies the NMR spectra, making interpretation straightforward.

| Technique | Key Signals and Interpretation | Reference(s) |

| ¹H NMR | A sharp singlet around δ 7.57 ppm in DMSO-d₆ corresponds to the two equivalent aromatic ring protons. The methyl groups typically appear as a singlet around δ 2.3 ppm. | [7] |

| ¹³C NMR | The carbonyl carbon (C=O) of the pyridone tautomer gives a characteristic peak at approximately 165 ppm. | [2] |

| IR Spectroscopy | A strong absorption at ~3427 cm⁻¹ is attributed to the O-H stretching of the hydroxyl group. An additional peak may appear at ~3144 cm⁻¹ due to N-H stretching in the pyridone tautomer. A prominent C=O stretch is observed around 1650 cm⁻¹. | [2][7] |

| UV-Vis | The primary absorption maximum (π→π*) is observed at approximately 267 nm in a DMSO solution. | [7] |

| Mass Spectrometry | The molecular ion peak is found at m/z 123.15, corresponding to the molecular formula C₇H₉NO. | [2] |

Synthesis Methodologies: From Classic to Green Approaches

The synthesis of this compound can be accomplished through several routes, with modern methods increasingly focusing on efficiency and sustainability.

-

Hydroxylation of Pyridine Derivatives : A direct approach involves the hydroxylation of 2,6-dimethylpyridine using reagents like hydrogen peroxide in acidic conditions.[7]

-

Condensation Reactions : The molecule can be built via condensation reactions involving suitable carbonyl compounds and amines.[7] The Hantzsch reaction, a classic method for dihydropyridine synthesis, can produce a precursor that is subsequently oxidized.[2][11]

-

From Dehydroacetic Acid : A highly efficient method involves the reaction of dehydroacetic acid with ammonia, often facilitated by microwave irradiation to accelerate the reaction.[10]

-

Biocatalytic Methods : Emerging green chemistry approaches utilize engineered microorganisms as whole-cell biocatalysts for more sustainable and selective synthesis.

Caption: Synthesis from Dehydroacetic Acid via microwave irradiation.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is based on a reported procedure for synthesizing this compound from dehydroacetic acid.[10]

Objective: To synthesize this compound via a microwave-assisted reaction.

Materials:

-

Dehydroacetic acid (1.5 g, 8.92 mmol)

-

Concentrated ammonia solution (4 mL)

-

Microwave reactor (e.g., CEM Discover system)

-

Rotary evaporator

-

LC/MS system for analysis

Procedure:

-

Suspend dehydroacetic acid (1.5 g) in concentrated ammonia (4 mL) within a suitable microwave reactor vessel.

-

Secure the vessel in the microwave reactor.

-

Irradiate the suspension at 120°C for 20 minutes with a power of 150 W. Causality Note: Microwave heating dramatically accelerates the rate of this ring transformation reaction compared to conventional heating, leading to shorter reaction times and potentially higher yields.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Combine the cooled reaction mixture with any other batches if running in parallel.

-

Remove the solvent and excess ammonia by evaporating the mixture to dryness using a rotary evaporator.

-

The resulting solid is the crude target product, this compound.

-

Validation: Analyze the product purity via LC/MS. The expected mass spectrum (ES+) should show a peak corresponding to the product.[10] Further purification can be achieved by recrystallization if unreacted starting material is present.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its versatility as a foundational structure in the development of more complex molecules.

A Privileged Scaffold in Medicinal Chemistry

The pyridone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive molecules and approved pharmaceutical agents.[7]

-

Enzyme Inhibition: It is a key intermediate in the synthesis of disubstituted pyridinyl-aminohydantoins, which have been identified as selective inhibitors of human BACE1 (beta-secretase 1), an important target in Alzheimer's disease research.[10]

-

Neuroprotective and Antioxidant Properties: Research has indicated that the compound possesses antioxidant and potential neuroprotective effects.[7] It has been studied for its capacity to scavenge free radicals and reduce oxidative stress, which is implicated in neurodegenerative diseases.[7]

-

General Drug Development: The broader 4-hydroxypyridine framework is crucial in active pharmaceutical ingredient (API) manufacturing.[12] It can enhance chemical stability, improve solubility for better bioavailability, and act as an intermediate or catalyst in API synthesis.[12]

A Versatile Intermediate in Organic Synthesis

Beyond its direct biological applications, its chemical functionality makes it a valuable building block. The hydroxyl group can undergo nucleophilic substitutions, alkylation, or acylation, while the electron-donating methyl groups can influence the reactivity of the pyridine ring for further functionalization.[7]

Other Industrial Applications

The compound has also found utility in other chemical industries. For example, it has been investigated as a coupling agent in oxidation-based hair dyeing methods, where it helps intensify the resulting color.

Analytical Control and Safety

Analytical Methods

For quality control and quantification in research and production, High-Performance Liquid Chromatography (HPLC) is a preferred method. A robust HPLC method can effectively separate the target compound from starting materials and byproducts, ensuring accurate quantification.[13] Method development would typically involve optimizing the stationary phase (e.g., C18), mobile phase composition (e.g., methanol/water buffer), and detector wavelength (e.g., 267 nm).[7][13]

Safety and Handling

As with any laboratory chemical, proper handling is essential. Safety data indicates that this compound is an irritant and may be harmful if swallowed or inhaled.[6]

-

Hazard Statements (H-phrases): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements (P-phrases): Standard precautions include using in a well-ventilated area (P271), wearing protective gloves and eye protection (P280), avoiding breathing dust (P260), and washing hands thoroughly after handling (P264).

Conclusion

This compound (CAS 13603-44-6) is more than just a simple heterocyclic compound; it is a versatile and valuable building block with demonstrated utility in medicinal chemistry, organic synthesis, and industrial applications. Its unique structural features, particularly its tautomeric nature, provide a foundation for creating diverse and complex molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the pursuit of novel therapeutics and innovative chemical processes.

References

-

The Good Scents Company. (n.d.). 2,6-dimethyl pyridin-4-ol, 13603-44-6. Retrieved from The Good Scents Company website. [Link]

- Google Patents. (n.d.). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.

-

The Good Scents Company. (n.d.). 4-hydroxypyridine, 626-64-2. Retrieved from The Good Scents Company website. [Link]

-

Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved from Organic Syntheses website. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Retrieved from PMC - NIH website. [Link]

- Google Patents. (n.d.). CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine.

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from ChemTube3D website. [Link]

-

IUCrData. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Retrieved from IUCrData website. [Link]

-

Wikipedia. (n.d.). 2-Pyridone. Retrieved from Wikipedia website. [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from ATSDR website. [Link]

-

ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from ChemTube3D website. [Link]

-

Wikipedia. (n.d.). 2,6-Dihydroxypyridine. Retrieved from Wikipedia website. [Link]

-

Bulat Pharmaceutical. (n.d.). 4‑Hydroxypyridine: A Hidden Gem in Drugs. Retrieved from Bulat Pharmaceutical website. [Link]

Sources

- 1. CAS 13603-44-6: 2,6-Dimethyl-4-pyridinol | CymitQuimica [cymitquimica.com]

- 2. This compound | 13603-44-6 | Benchchem [benchchem.com]

- 3. chemtube3d.com [chemtube3d.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. This compound | 13603-44-6 | TCI AMERICA [tcichemicals.com]

- 6. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 7. Buy this compound | 7516-31-6 [smolecule.com]

- 9. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. 4-Hydroxy-2,6-dimethylpyridine | 13603-44-6 [chemicalbook.com]

- 11. Dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bulatpharmaceutical.com [bulatpharmaceutical.com]

- 13. CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine - Google Patents [patents.google.com]

Tautomeric Forms of 2,6-Dimethyl-4-Hydroxypyridine in Solution: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 2,6-dimethyl-4-hydroxypyridine in solution. Addressed to researchers, scientists, and professionals in drug development, this document delves into the structural and solvent-dependent factors governing the prevalence of its tautomeric forms. We will explore the underlying chemical principles, present detailed methodologies for experimental characterization using UV-Vis and NMR spectroscopy, and provide illustrative data to guide research and application. This guide is designed to be a practical resource, blending theoretical foundations with actionable experimental protocols.

Introduction: The Principle of Tautomerism in Heterocyclic Systems

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for molecular properties and reactivity. In the realm of heterocyclic compounds, the tautomerism of hydroxypyridines is a classic and extensively studied phenomenon. These molecules can exist in two primary forms: the aromatic hydroxy form (an enol analog) and the non-aromatic but resonance-stabilized pyridone form (a keto analog). The position of this equilibrium is not fixed; it is exquisitely sensitive to the molecular environment, including the solvent, temperature, and pH. For drug development professionals, understanding and controlling the tautomeric state of a molecule is critical, as different tautomers can exhibit distinct biological activities, pharmacokinetic profiles, and physicochemical properties.

This guide focuses specifically on this compound, a substituted pyridine derivative. The core of our investigation will be the equilibrium between its two tautomeric forms: this compound and 2,6-dimethyl-1H-pyridin-4-one.

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound involves the migration of a proton between the exocyclic oxygen atom and the ring nitrogen atom. This results in two distinct chemical entities with different electronic distributions and bonding patterns.

-

This compound (Hydroxy Form): This tautomer possesses a fully aromatic pyridine ring, which imparts significant thermodynamic stability. The presence of the hydroxyl group allows it to act as a hydrogen bond donor.

-

2,6-Dimethyl-1H-pyridin-4-one (Pyridone Form): In this form, the aromaticity of the pyridine ring is disrupted. However, it contains a conjugated system that includes a carbonyl group and an amine within the ring, resembling a vinylogous amide. This structure is stabilized by resonance and can participate in strong intermolecular hydrogen bonding, particularly in the solid state and in polar solvents.[1]

The equilibrium between these two forms can be represented as follows:

Caption: Tautomeric equilibrium of this compound.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance of several contributing factors. For 4-hydroxypyridines, the pyridone form is generally the more stable tautomer in solution and in the solid state.[2] This preference is driven by a combination of factors:

-

Solvent Polarity: This is one of the most significant factors. Polar solvents, particularly those capable of hydrogen bonding, preferentially solvate and stabilize the more polar pyridone tautomer.[3] The pyridone form has a larger dipole moment compared to the hydroxypyridine form, leading to stronger dipole-dipole interactions with polar solvent molecules. In contrast, non-polar solvents favor the less polar hydroxypyridine form.[4]

-

Intermolecular Hydrogen Bonding: The pyridone tautomer, with its N-H and C=O groups, can form strong intermolecular hydrogen bonds, leading to the formation of dimers and higher-order aggregates in solution and a stable crystalline lattice in the solid state.[5] This strong intermolecular interaction contributes significantly to the overall stability of the pyridone form.

-

Aromaticity vs. Resonance: While the hydroxypyridine form benefits from the thermodynamic stability of its aromatic ring, the pyridone form possesses a highly stabilized resonance structure. The delocalization of the lone pair of electrons on the nitrogen atom into the conjugated system provides substantial resonance stabilization.[5]

Experimental Characterization of Tautomeric Forms

The determination of the tautomeric ratio in solution relies on spectroscopic techniques that can distinguish between the two forms. UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed methods for this purpose.

UV-Vis Spectroscopy

Principle: The two tautomers have distinct electronic structures and, therefore, different UV-Vis absorption spectra. The aromatic hydroxypyridine form typically exhibits a π-π* transition at a shorter wavelength, characteristic of substituted pyridines. The conjugated pyridone form, with its extended chromophore, generally absorbs at a longer wavelength. By measuring the UV-Vis spectrum in different solvents, one can observe shifts in the absorption maxima and changes in the relative intensities of the bands, which correspond to a shift in the tautomeric equilibrium.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a non-polar solvent where the hydroxypyridine form is expected to be more prevalent (e.g., cyclohexane or dioxane). A typical concentration is 1 x 10⁻⁴ M.

-

Prepare a series of solutions with the same concentration in a range of solvents with varying polarities (e.g., chloroform, dichloromethane, acetonitrile, ethanol, methanol, and water).

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the spectrum of each solution over a wavelength range of approximately 200-400 nm.

-

Use the pure solvent as a reference.

-

-

Data Analysis:

-

Identify the λmax for each tautomer. This can be aided by comparing the spectra to those of "fixed" derivatives (e.g., 2,6-dimethyl-4-methoxypyridine for the hydroxy form and 1,2,6-trimethyl-4-pyridone for the pyridone form).

-

The ratio of the tautomers can be estimated by analyzing the changes in absorbance at the respective λmax values across the different solvents.

-

Illustrative UV-Vis Spectral Data (Hypothetical):

| Solvent | Dielectric Constant (ε) | λmax (Hydroxy Form) (nm) | λmax (Pyridone Form) (nm) |

| Cyclohexane | 2.0 | ~245 | ~275 (minor) |

| Chloroform | 4.8 | ~248 | ~280 |

| Acetonitrile | 37.5 | ~250 (minor) | ~285 |

| Methanol | 32.7 | - | ~290 |

| Water | 80.1 | - | ~295 |

Note: This data is illustrative and based on general trends for 4-hydroxypyridines. Actual values for this compound may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy are exceptionally sensitive to the electronic environment of the nuclei in a molecule. The chemical shifts of the protons and carbons in the pyridine ring and the methyl groups will be different for the two tautomers. In the case of fast exchange between the tautomers on the NMR timescale, an averaged spectrum is observed. However, by using variable temperature NMR or by studying the spectra in different solvents where one tautomer predominates, the chemical shifts for each form can be determined.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve a known amount of this compound in various deuterated solvents of differing polarity (e.g., CDCl₃, CD₃CN, DMSO-d₆, D₂O). A typical concentration is 5-10 mg/mL.

-

-

Instrumentation and Measurement:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire ¹H and ¹³C{¹H} spectra for each sample.

-

For cases of intermediate exchange, variable temperature (VT) NMR experiments can be performed to try and resolve the signals for the individual tautomers.

-

-

Data Analysis:

-

Assign the resonances for each tautomer. The chemical shifts of the ring protons and carbons, as well as the methyl protons, will be indicative of the electronic distribution in each form. For example, the carbons adjacent to the carbonyl group in the pyridone form will be significantly deshielded.

-

The tautomeric ratio (Keq) can be calculated by integrating the signals corresponding to each tautomer in the ¹H NMR spectrum.

-

Illustrative ¹H NMR Chemical Shifts (Hypothetical, in CDCl₃):

| Proton | Hydroxy Form (δ, ppm) | Pyridone Form (δ, ppm) |

| C3-H, C5-H | ~6.8 | ~6.2 |

| CH₃ | ~2.4 | ~2.2 |

| OH/NH | ~9.5 (broad) | ~11.5 (broad) |

Note: This data is illustrative and based on general trends. Actual chemical shifts will be solvent-dependent.

Logical Framework for Tautomer Analysis

The comprehensive analysis of the tautomeric forms of this compound in solution follows a logical workflow:

References

- 1. Crystal structure of 2,6-dimethyl-4-pyridone hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 3. Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. chemtube3d.com [chemtube3d.com]

2,6-Dimethyl-4-pyridinol synthesis from dehydroacetic acid

An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-4-pyridinol from Dehydroacetic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,6-dimethyl-4-pyridinol from the readily available starting material, dehydroacetic acid. The core of this transformation lies in the ammonolysis of the pyrone ring system of dehydroacetic acid, leading to the formation of the corresponding 4-pyridone, which exists in tautomeric equilibrium with 2,6-dimethyl-4-pyridinol. This document details the underlying reaction mechanism, a comprehensive experimental protocol, and key analytical data for the characterization of the final product. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing both theoretical insights and practical guidance for the successful execution of this chemical transformation.

Introduction

Pyridin-4-one derivatives are a significant class of heterocyclic compounds due to their prevalence in a wide array of biologically active molecules and their utility as versatile intermediates in organic synthesis. Among these, 2,6-dimethyl-4-pyridinol and its stable tautomer, 2,6-dimethyl-4-pyridone, serve as crucial building blocks for the development of pharmaceuticals and agrochemicals. Dehydroacetic acid (DHA), a pyrone derivative, stands out as an attractive and economically viable starting material for the synthesis of these pyridin-4-one structures. Its facile conversion to 2,6-dimethyl-4-pyridinol via ammonolysis offers a direct and efficient route to this valuable scaffold. This guide will explore the intricacies of this synthesis, providing a robust framework for its application in a laboratory setting.

The Chemical Transformation

The Tautomerism of 2,6-Dimethyl-4-pyridinol

The final product of this synthesis, 2,6-dimethyl-4-pyridinol, exists in a tautomeric equilibrium with its keto form, 2,6-dimethylpyridin-4(1H)-one. In the solid state and in most solvents, the pyridone form is the predominant and more stable isomer due to the aromaticity of the pyridine ring and favorable hydrogen bonding interactions. For the remainder of this guide, the product will be referred to as 2,6-dimethyl-4-pyridone, acknowledging that it is the stable tautomer of 2,6-dimethyl-4-pyridinol.

Reaction Mechanism: Ammonolysis of Dehydroacetic Acid

The conversion of dehydroacetic acid to 2,6-dimethyl-4-pyridone is proposed to proceed through a multi-step mechanism initiated by the nucleophilic attack of ammonia on the pyrone ring. The regioselectivity of this initial attack is critical in determining the final product structure. Direct ammonolysis, particularly under pressure, is suggested to favor the formation of the 4-pyridone isomer. The key steps of the proposed mechanism are as follows:

-

Nucleophilic Attack: Ammonia, acting as a nucleophile, attacks the electrophilic carbon of the C4-carbonyl group of the dehydroacetic acid molecule.

-

Ring Opening: The resulting tetrahedral intermediate undergoes a ring-opening reaction, breaking the C-O bond of the pyranone ring to form a linear intermediate.

-

Intramolecular Condensation and Dehydration: The terminal amino group of the linear intermediate then carries out a nucleophilic attack on the acetyl carbonyl group, leading to an intramolecular condensation. Subsequent dehydration results in the formation of the stable aromatic 4-pyridone ring.

-

Keto-Enol Tautomerization: The initially formed 4-hydroxypyridine rapidly tautomerizes to the more stable 2,6-dimethyl-4-pyridone.

Caption: Proposed reaction mechanism for the synthesis of 2,6-dimethyl-4-pyridone from dehydroacetic acid.

Experimental Protocol

This section provides a representative, step-by-step protocol for the synthesis of 2,6-dimethyl-4-pyridone from dehydroacetic acid. The reaction is typically carried out under elevated temperature and pressure to facilitate the ammonolysis.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Dehydroacetic Acid | 520-45-6 | C₈H₈O₄ | 168.15 |

| Ammonium Hydroxide (28-30%) | 1336-21-6 | NH₄OH | 35.04 |

| Ethanol | 64-17-5 | C₂H₅OH | 46.07 |

| Water (Deionized) | 7732-18-5 | H₂O | 18.02 |

Equipment

-

High-pressure autoclave reactor with stirring and temperature control

-

Glass liner for the autoclave

-

Heating mantle

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for the synthesis and purification of 2,6-dimethyl-4-pyridone.

-

Reaction Setup: In a glass liner, place dehydroacetic acid (e.g., 16.8 g, 0.1 mol). To this, add concentrated aqueous ammonia (e.g., 50 mL of 28-30% solution).

-

Autoclave Assembly: Place the glass liner inside a high-pressure autoclave. Seal the reactor according to the manufacturer's instructions.

-

Reaction Conditions: Heat the sealed autoclave to a temperature in the range of 150-180°C with constant stirring. The reaction will generate autogenous pressure. Maintain these conditions for a period of 4-6 hours.

-

Work-up: After the reaction is complete, allow the autoclave to cool to room temperature. Carefully vent the excess ammonia pressure in a well-ventilated fume hood.

-

Isolation of Crude Product: Open the autoclave and remove the glass liner. Transfer the reaction mixture to a round-bottom flask. Concentrate the mixture under reduced pressure using a rotary evaporator to remove excess water and ammonia. This will likely result in the precipitation of the crude product.

-

Filtration and Washing: Cool the concentrated mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any residual salts.

-

Drying: Dry the crude product in a vacuum oven at 60-80°C to a constant weight.

Purification

The crude 2,6-dimethyl-4-pyridone can be purified by recrystallization.

-

Solvent Selection: A mixture of ethanol and water is often an effective solvent system for the recrystallization of pyridone derivatives.

-

Recrystallization Procedure:

-

Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be subjected to hot filtration.

-

To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).

-

Add a few more drops of hot ethanol until the solution becomes clear again.

-

Cover the flask and allow it to cool slowly to room temperature to form well-defined crystals.

-

Further cooling in an ice bath can increase the yield of the purified product.

-

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Characterization of 2,6-Dimethyl-4-pyridone

The identity and purity of the synthesized 2,6-dimethyl-4-pyridone can be confirmed by various analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| Melting Point | ~228-233 °C |

| ¹H NMR (DMSO-d₆, δ) | ~10.5 (s, 1H, NH), ~5.8 (s, 2H, CH), ~2.1 (s, 6H, 2xCH₃) |

| ¹³C NMR (DMSO-d₆, δ) | ~178 (C=O), ~148 (C-CH₃), ~108 (CH), ~18 (CH₃) |

| IR (KBr, cm⁻¹) | ~3400 (N-H), ~1640 (C=O), ~1550 (C=C) |

Note: NMR and IR spectral data are approximate and may vary depending on the solvent and instrument used.

Safety Considerations

-

Dehydroacetic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Aqueous Ammonia (Concentrated): Corrosive and toxic. Causes severe skin burns and eye damage. The vapors are irritating to the respiratory tract. Always handle in a well-ventilated fume hood with appropriate PPE.

-

High-Pressure Reaction: The use of an autoclave requires proper training and adherence to safety protocols for high-pressure equipment. Ensure the autoclave is in good working condition and do not exceed the manufacturer's recommended pressure and temperature limits.

Troubleshooting

-

Low Yield: Incomplete reaction may be due to insufficient temperature, pressure, or reaction time. Consider optimizing these parameters. Ensure the autoclave is properly sealed to maintain pressure.

-

Product is an Oil: The presence of impurities or residual solvent can prevent crystallization. Ensure the crude product is thoroughly dried. Trituration with a non-polar solvent like hexane or diethyl ether can sometimes induce crystallization.

-

Poor Purity after Recrystallization: The choice of recrystallization solvent is crucial. If an ethanol/water mixture is ineffective, other solvent systems such as isopropanol or acetone/water could be explored. Column chromatography on silica gel using a mobile phase of ethyl acetate in hexane may be necessary for highly impure samples.

References

- Google Patents. (Year). Preparation method of 2, 6-dimethyl-3, 5-dichloro-4-hydroxypyridine.

-

Demuner, A. J., et al. (2011). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 16(10), 8681-8694. Available at: [Link]

-

ResearchGate. (n.d.). Reagents and conditions for the synthesis of pyridones 4a-h. Available at: [Link]

-

GSRS. (n.d.). 2,6-DIMETHYL-4-PYRIDINOL. Available at: [Link]

- Google Patents. (2003). Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.

-

ResearchGate. (n.d.). INFRARED SPECTRA OF 2,6-DIMETHYL-4-PYRONE COMPLEXES. Available at: [Link]

-

CUNY. (n.d.). Purification by Recrystallization. Available at: [Link]

- Google Patents. (Year). Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.

-

Keyan Tong. (n.d.). Reaction of dehydroacetic acid with ammonia. Available at: [Link]

- Google Patents. (Year). Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.

-

ResearchGate. (n.d.). Reactivity of Dehydroacetic Acid in Organic Synthesis. Available at: [Link]

An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dimethyl-4-Hydroxypyridine

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2,6-Dimethyl-4-Hydroxypyridine (also known as 2,6-lutidine-4-ol), a key heterocyclic compound with applications in pharmaceutical and chemical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation and practical insights into the structural elucidation of this molecule.

Introduction

This compound (C₇H₉NO, MW: 123.15 g/mol ) is a substituted pyridine derivative characterized by two methyl groups at positions 2 and 6, and a hydroxyl group at the 4-position.[3][4] Its structural features give rise to distinct spectroscopic signatures that are crucial for its identification and characterization. This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, and IR spectra, providing a foundational understanding for its application in complex synthetic pathways.

A critical aspect of this compound's chemistry is its existence in tautomeric equilibrium between the pyridinol and pyridone forms. This equilibrium can be influenced by factors such as solvent and temperature, and spectroscopic techniques are invaluable for studying this phenomenon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural determination of this compound.

The proton NMR spectrum provides a clear fingerprint of the molecule. In a deuterated dimethyl sulfoxide (DMSO-d₆) solution, the aromatic protons at the 3 and 5 positions appear as a singlet at approximately δ 7.57 ppm.[3] The singlet nature of this peak is a direct consequence of the molecule's C₂ symmetry. The two methyl groups at the 2 and 6 positions are magnetically equivalent and resonate as a sharp singlet at around δ 2.25 ppm in deuterated chloroform (CDCl₃).[3]

Table 1: Summary of ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| Ar-H (3,5-H) | ~7.57 | Singlet | DMSO-d₆ |

| -CH₃ (2,6-CH₃) | ~2.25 | Singlet | CDCl₃ |

The ¹³C NMR spectrum offers detailed insights into the carbon framework. The chemical shifts are sensitive to the electronic environment of each carbon atom. In DMSO-d₆, the quaternary carbon atom C-4, bearing the hydroxyl group, is observed at approximately δ 101.4 ppm.[3] The carbons of the methyl groups at positions 2 and 6 typically appear around δ 19.6 ppm in CDCl₃.[3] The presence of the pyridone tautomer can be identified by a characteristic carbonyl signal at approximately δ 167.6 ppm.[3] The remaining aromatic carbons (C-2, C-3, C-5, C-6) resonate in the region of δ 116-150 ppm.[3]

Table 2: Summary of ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Tautomeric Form | Solvent |

| C=O | ~167.6 | Pyridone | DMSO-d₆ |

| C-4 | ~101.4 | Hydroxyl | DMSO-d₆ |

| Aromatic C | ~140-150 | Both | DMSO-d₆ |

| Aromatic C | ~116.9 | Both | DMSO-d₆ |

| -CH₃ | ~19.6 | Both | CDCl₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in this compound and for probing the tautomeric equilibrium.

The most prominent feature in the IR spectrum is the O-H stretching vibration of the hydroxyl group, which appears as a strong and broad absorption band. Using a potassium bromide (KBr) pellet, this band is observed around 3427 cm⁻¹.[3] The presence of the pyridone tautomer is indicated by an N-H stretching vibration, which can be observed at approximately 3144 cm⁻¹.[3] The carbonyl (C=O) stretching vibration of the pyridone form gives rise to a strong absorption band in the region of 1640-1680 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Tautomeric Form |

| O-H | Stretching | ~3427 | Hydroxyl |

| N-H | Stretching | ~3144 | Pyridone |

| C=O | Stretching | ~1640-1680 | Pyridone |

Experimental Protocols

A general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra involves dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the tautomeric equilibrium. Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. For ¹³C NMR, a greater number of scans is usually required to achieve a good signal-to-noise ratio.

For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with about 100-200 mg of dry KBr powder and pressed into a transparent pellet. Alternatively, for soluble samples, a spectrum can be obtained from a solution in a suitable solvent (e.g., chloroform, acetonitrile) using an appropriate liquid cell. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Structural Visualization

The following diagram illustrates the molecular structure of this compound and its tautomeric relationship with the pyridone form.

Caption: Tautomeric equilibrium of this compound.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available at: [Link]

-

ResearchGate. INFRARED SPECTRA OF 2,6-DIMETHYL-4-PYRONE COMPLEXES. Available at: [Link]

-

The Royal Society of Chemistry. N-oxidation of Pyridine Derivatives - Supporting Information. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

International Journal of Research Culture Society. Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Available at: [Link]

-

The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]

-

GSRS. 2,6-DIMETHYL-4-PYRIDINOL. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). Available at: [Link]

-

MDPI. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Available at: [Link]

-

ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

-

PubChem. 2,6-Lutidine | C7H9N | CID 7937. Available at: [Link]

-

SpectraBase. 2,6-Dimethylpyridine - Optional[15N NMR] - Chemical Shifts. Available at: [Link]

-

PubMed. Synthesis, spectral, optical and thermal studies of 1-methyl-2,6-dimethyl-4-hydroxypyridinium chloride monohydrate and bromide monohydrate. Available at: [Link]

-

NIST WebBook. 2,6-Lutidine. Available at: [Link]

-

Bull. Acad. Polon. Sci., Ser. sci. chim. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000087). Available at: [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001368). Available at: [Link]

-

Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available at: [Link]

-

NIST WebBook. Pyridine, 2,4-dimethyl-. Available at: [Link]

-

NIST WebBook. 2,6-Lutidine. Available at: [Link]

-

NIST WebBook. Pyridine. Available at: [Link]

-

CAS Common Chemistry. 2,6-Dimethyl-3-pyridinol. Available at: [Link]

-

NIST WebBook. Pyridine, 4-ethenyl-. Available at: [Link]

-

ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Available at: [Link]

Sources

The Solubility Profile of 2,6-Dimethyl-4-Hydroxypyridine in Organic Solvents: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,6-Dimethyl-4-Hydroxypyridine (CAS RN: 13603-44-6), a pivotal heterocyclic compound in pharmaceutical and chemical synthesis. While quantitative solubility data in organic solvents is not extensively documented in public literature, this guide synthesizes available information on its physicochemical properties, including its pronounced tautomerism, to elucidate its solubility characteristics. A detailed, field-proven experimental protocol for determining thermodynamic solubility via the saturation shake-flask method is provided, empowering researchers to generate precise data. Furthermore, this guide explores the theoretical underpinnings of its solubility, influenced by solvent polarity and hydrogen bonding capabilities, and details analytical methodologies for its quantification. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility of this compound.

Introduction: The Significance of this compound

This compound, a substituted pyridinol, is a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a pyridine ring with two methyl groups and a hydroxyl group, imparts unique electronic and steric properties that are leveraged in the design of bioactive molecules. The solubility of this compound is a critical parameter that governs its utility in various applications, from reaction kinetics and purification to formulation and bioavailability in drug discovery.

A crucial aspect of 4-hydroxypyridine derivatives is their existence in a tautomeric equilibrium between the pyridinol and pyridone forms. In the solid state and in many solutions, the pyridone tautomer is often favored due to its greater polarity and potential for hydrogen bonding. This equilibrium can significantly influence the compound's solubility in different solvent systems.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 229-233 °C | |

| pKa (Conjugate Acid) | ~5.49 (Predicted) | |

| logP (Octanol-Water Partition Coefficient) | ~0.19 (Estimated) | [2] |

| Water Solubility | ~6000 mg/L (Estimated) | [2] |

The tautomeric equilibrium between the 4-hydroxypyridine and the 4-pyridone forms is a key determinant of its properties.

Caption: Tautomeric equilibrium of this compound.

Solubility Profile: A Qualitative and Estimated Overview

| Solvent Class | Solvent | Qualitative Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble (Estimated ~6 g/L) | Capable of hydrogen bonding with the pyridone tautomer.[2] |

| Methanol | Slightly Soluble | Often used in purification, suggesting differential solubility with temperature. | |

| Ethanol | Soluble (especially when heated) | A common solvent for recrystallization of related compounds. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | A strong hydrogen bond acceptor, can interact with the N-H of the pyridone. |

| N,N-Dimethylformamide (DMF) | Likely Soluble | Similar to DMSO in its ability to act as a hydrogen bond acceptor. | |

| Acetone | Slightly Soluble | The ketone group can interact with the solute, but it is less polar than alcohols. | |

| Non-Polar | Toluene | Likely Sparingly Soluble | Limited potential for favorable intermolecular interactions. |

| Hexane | Likely Insoluble | "Like dissolves like" principle suggests poor solubility of a polar compound in a non-polar solvent. |

Disclaimer: The qualitative solubility information is inferred from general principles and observations in synthetic procedures for related compounds and should be experimentally verified for precise applications.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a multifactorial phenomenon governed by the interplay of solute-solvent interactions.

Caption: Key factors influencing the solubility of this compound.

-

Solvent Polarity: The principle of "like dissolves like" is paramount. As a polar molecule, this compound is expected to have higher solubility in polar solvents. The pyridone tautomer, being more polar than the hydroxypyridine form, will have a greater affinity for polar solvents.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical. Protic solvents like water and alcohols can donate and accept hydrogen bonds, interacting with both the carbonyl/hydroxyl group and the ring nitrogen. Aprotic polar solvents like DMSO and DMF are strong hydrogen bond acceptors and can interact with the N-H proton of the pyridone tautomer.

-

Temperature: The solubility of solids in liquids generally increases with temperature. This principle is the basis for recrystallization, a common purification technique for this compound.

-

Tautomeric Equilibrium: The position of the tautomeric equilibrium can be solvent-dependent. Solvents that favor the more polar pyridone tautomer may exhibit higher solubilizing capacity for the compound.

Experimental Protocol: Determination of Thermodynamic Solubility

For researchers requiring precise solubility data, the Saturation Shake-Flask Method is the gold standard.[3] This method establishes the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV or LC-MS/MS system for quantification

Step-by-Step Methodology

Caption: Experimental workflow for the saturation shake-flask method.

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[4]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a high speed or by filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and accurately dilute it with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS), to determine the concentration of the dissolved compound.[5][6]

-

Calculation: Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Analytical Method for Quantification

A robust analytical method is critical for accurate solubility determination. HPLC-UV is a common and reliable technique.

-

Chromatographic Column: A C18 reversed-phase column is often suitable.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.

-

Calibration: A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

Conclusion

While a comprehensive, publicly available dataset of the quantitative solubility of this compound in organic solvents is currently lacking, this guide provides a robust framework for understanding and determining this critical parameter. The interplay of its tautomeric nature with solvent properties dictates its solubility profile. For researchers in drug discovery and chemical synthesis, the provided experimental protocol for the saturation shake-flask method offers a reliable means to generate the precise solubility data necessary for advancing their work. The continued investigation and publication of such data would be a valuable contribution to the scientific community.

References

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Good Scents Company, The. (n.d.). 2,6-dimethyl pyridin-4-ol, 13603-44-6.

- MDPI. (n.d.). Poly(vinyl pyridine)

- MDPI. (n.d.). Acidity Study on 3-Substituted Pyridines.

- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine.

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- BenchChem. (n.d.).

- ResearchGate. (n.d.). ANALYTICAL REACTIONS OF HYDROXYPYRIDINES.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Synthesis of dimethyl 4-(hydroxymethyl)

- PubMed. (2018, October 1).

- Smolecule. (n.d.). Buy this compound | 7516-31-6.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 13603-44-6.

- The Good Scents Company. (n.d.). 2,6-dimethyl pyridin-4-ol, 13603-44-6.

- Smolecule. (n.d.). This compound.

- Wikipedia. (n.d.). 2,6-Dihydroxypyridine.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 13603-44-6.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Introduction to IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]

- 6. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Introduction: The Versatile Scaffold of 2,6-Dimethyl-4-Hydroxypyridine

An In-Depth Technical Guide to the Biological Activity of 2,6-Dimethyl-4-Hydroxypyridine Derivatives

The pyridine ring is a foundational heterocyclic scaffold that appears in a vast array of natural products and pharmaceuticals, including essential vitamins and coenzymes[]. Its unique electronic properties, basicity, and capacity for hydrogen bonding make it a privileged structure in medicinal chemistry[]. Within this broad class, the this compound core represents a particularly intriguing and versatile building block. Characterized by a hydroxyl group at the C4 position and methyl groups at C2 and C6, this compound and its derivatives exhibit a remarkable spectrum of biological activities.[2] These activities range from potent antioxidant and neuroprotective effects to significant antimicrobial and cardioprotective potential.[2][3][4]

This guide provides a comprehensive exploration of the multifaceted biological activities of this compound derivatives. We will delve into the core mechanisms of action, present detailed experimental protocols for their evaluation, and synthesize structure-activity relationships. Our objective is to furnish researchers and drug development professionals with a robust, technically grounded resource to inform and accelerate the investigation of this promising class of compounds.

Chapter 1: Foundational Chemistry and its Biological Implications

The biological activity of any compound is intrinsically linked to its chemical structure. The this compound scaffold is no exception. It exists in tautomeric equilibrium between the 4-hydroxypyridine form and the 4-pyridone form, a characteristic that influences its reactivity and interaction with biological targets[5]. The methyl groups at the 2 and 6 positions are electron-donating, which can enhance the reactivity of the ring system[2].

The true versatility of this scaffold lies in its derivatization. Modifications at the hydroxyl group, the ring nitrogen, or through the addition of other functional groups can profoundly modulate its biological profile. For instance, the introduction of electron-donating groups on aromatic rings attached to the core structure has been shown to enhance antioxidant activity[6]. Conversely, the strategic placement of electron-withdrawing groups, such as a cyano group at the 5-position, can increase the electrophilicity of adjacent carbons, making the molecule susceptible to nucleophilic attack by biological thiols like glutathione[7]. Understanding these chemical nuances is paramount for designing derivatives with optimized potency and a reduced potential for off-target effects.

Chapter 2: Potent Antioxidant and Radical Scavenging Activity

One of the most extensively documented biological activities of hydroxypyridine derivatives is their ability to combat oxidative stress. Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and atherosclerosis[8].

Mechanism of Action

The primary antioxidant mechanism for these derivatives is their function as free radical scavengers. The hydroxyl group at the C4 position is a key player, capable of donating a hydrogen atom to neutralize highly reactive free radicals. This process prevents the propagation of oxidative chain reactions that can damage vital biomolecules like lipids, proteins, and DNA[6][8]. The resulting pyridinyl radical is stabilized by the aromatic ring system, which delocalizes the unpaired electron. This inherent stability makes the parent molecule an effective radical scavenger. The antioxidant action can be broadly categorized into two main chemical pathways: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET)[9].

In Vitro Evaluation of Antioxidant Activity

Several standardized assays are employed to quantify the antioxidant potential of these derivatives in vitro. Each method leverages a different chemical principle to assess radical scavenging or the inhibition of oxidation.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This is a common, rapid, and reliable assay. DPPH is a stable free radical with a deep purple color and a maximum absorbance around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, DPPH-H, causing the purple color to fade. The degree of discoloration is directly proportional to the scavenging activity of the compound.[8][9][10]

-

Self-Validation: The protocol's integrity is maintained by including a known antioxidant standard (e.g., Ascorbic Acid, Trolox, or BHT) for comparison and a blank control (solvent without the test compound) to establish the baseline absorbance of the DPPH solution[11].

Experimental Protocol: DPPH Assay

-

Preparation of Reagents:

-

Prepare a stock solution of the test derivative in a suitable solvent (e.g., Methanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM). Keep this solution protected from light.

-

Prepare a stock solution of a standard antioxidant (e.g., Ascorbic Acid).

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add varying concentrations of the test compound (and standard) to the wells. Include a vehicle control (solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance of each well at ~517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the compound concentration.

-

2. β-Carotene/Linoleic Acid Bleaching Assay

-

Principle: This assay is particularly useful for evaluating the inhibition of lipid peroxidation. Linoleic acid, when heated, produces hydroperoxide free radicals that attack and bleach the yellow-colored β-carotene. An antioxidant present in the medium will neutralize the linoleic acid radicals, thus slowing down the bleaching of β-carotene.[6] The absorbance, typically measured at 470 nm, is monitored over time.

-

Causality: This method is chosen because it simulates lipid peroxidation, a key process in cell membrane damage. It provides a more biologically relevant context than purely chemical radical scavenging assays like DPPH, though results can sometimes be less reproducible[6].

Chapter 3: Neuroprotective Potential in Degenerative and Ischemic Models

The brain is highly susceptible to oxidative damage due to its high oxygen consumption and lipid-rich composition. This vulnerability links oxidative stress directly to the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's, as well as to the damage caused by ischemic stroke[12][13]. The antioxidant properties of this compound derivatives make them compelling candidates for neuroprotection.

Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are multifaceted:

-

Mitigation of Oxidative Stress: By scavenging free radicals, these derivatives directly reduce the oxidative burden on neuronal cells[2].

-